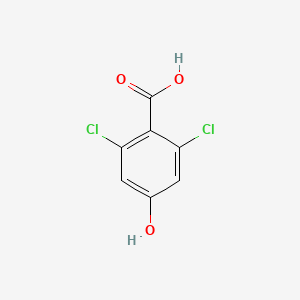

2,6-二氯-4-羟基苯甲酸

描述

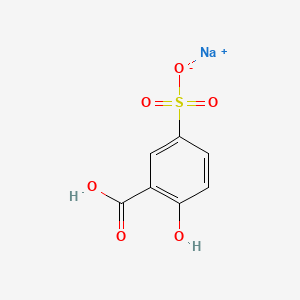

2,6-Dichloro-4-hydroxybenzoic acid is a derivative of p-salicylic acid with chloro-substituents at C-3 and C-5 of the benzene ring . It has a molecular weight of 207.01 .

Synthesis Analysis

The synthesis of 2,6-dihydroxybenzoic acid, which is structurally similar to 2,6-Dichloro-4-hydroxybenzoic acid, involves reacting resorcinol and CO2 for 3 to 4 hours under the action of alkali metal salt at a temperature between 130 and 150°C under a pressure of 1.35 to 1.45MPa using absolute ethanol as a solvent .Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-hydroxybenzoic acid is represented by the formula C7H4Cl2O3 . The InChI code for this compound is 1S/C7H4Cl2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12) .Physical and Chemical Properties Analysis

2,6-Dichloro-4-hydroxybenzoic acid is a white to yellow solid . It has a molecular weight of 207.01 .科学研究应用

1. 化学合成和转化

2,6-二氯-4-羟基苯甲酸在化学合成中起着重要作用。Tarbell等人(2003年)描述了它在生产2,6-二氯酚中的用途,强调了它作为各种化学转化中的反应物的作用,如脱羧和卤代反应 (Tarbell, Wilson, & Fanta, 2003)。

2. 生物技术应用

王等人(2018年)强调了4-羟基苯甲酸在生物技术应用中的重要性,它是2,6-二氯-4-羟基苯甲酸的一个近似衍生物。它作为生产食品、化妆品和药品中使用的高附加值生物产品的多功能中间体 (Wang, Bilal, Hu, Wang, & Zhang, 2018)。

3. 地下水生物修复

在环境科学领域,Raes等人(2019年)讨论了2,6-二氯-4-羟基苯甲酸在地下水生物修复中的作用。该研究侧重于Aminobacter sp. MSH1对地下水微污染物进行处理时的转化 (Raes, Horemans, Rentsch, T’Syen, Ghequire, De Mot, Wattiez, Kohler, & Springael, 2019)。

4. 消毒副产物形成

张等人(2006年)研究了氯消耗与存在类似4-羟基苯甲酸的化合物形成消毒副产物(DBP)之间的关系。这项研究提供了关于氯与类似于2,6-二氯-4-羟基苯甲酸的化合物相互作用的环境影响的见解 (Chang, Chiang, Chao, & Lin, 2006)。

5. 化学还原过程

Ritmaleni等人(2013年)探讨了与2,6-二氯-4-羟基苯甲酸结构相关的3,5-二氯-4-羟基苯甲酸的化学还原。他们的研究提供了有关氯化羟基苯甲酸在还原过程中的化学行为的宝贵信息 (Ritmaleni, Notario, & Yuliatun, 2013)。

安全和危害

作用机制

Target of Action

It’s known that similar compounds like 4-hydroxybenzoic acid have shown estrogenic activity and stimulate the growth of human breast cancer cell lines .

Biochemical Pathways

Benzoic acid derivatives are known to participate in various biochemical reactions, including those involving aromatic compounds .

Pharmacokinetics

It’s known that similar compounds like 4-hydroxybenzoic acid have certain pharmacokinetic properties .

Result of Action

Similar compounds like 4-hydroxybenzoic acid have been shown to stimulate the growth of human breast cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Dichloro-4-hydroxybenzoic acid. For instance, the compound should be stored in a dry, room-temperature environment to maintain its stability . Additionally, the compound’s action may be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

生化分析

Biochemical Properties

2,6-Dichloro-4-hydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the hydrolysis of benzonitrile herbicides, such as nitrilase-producing strains of soil actinobacteria . These interactions often result in the conversion of benzonitrile analogues into their corresponding substituted benzoic acids, including 2,6-Dichloro-4-hydroxybenzoic acid.

Cellular Effects

The effects of 2,6-Dichloro-4-hydroxybenzoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to exhibit inhibitory effects on luminescent bacteria and germinating seeds of Lactuca sativa . These effects are indicative of its potential impact on cellular processes and functions.

Molecular Mechanism

At the molecular level, 2,6-Dichloro-4-hydroxybenzoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interactions with nitrilase enzymes, for instance, result in the hydrolysis of benzonitrile analogues into substituted benzoic acids . This process involves the binding of 2,6-Dichloro-4-hydroxybenzoic acid to the active site of the enzyme, leading to its catalytic conversion.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dichloro-4-hydroxybenzoic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the hydrolysis of benzonitrile analogues by nitrilase-producing strains results in the gradual conversion of these compounds into their corresponding benzoic acids, including 2,6-Dichloro-4-hydroxybenzoic acid . This process can take several hours to complete, depending on the specific conditions and strains used.

Dosage Effects in Animal Models

The effects of 2,6-Dichloro-4-hydroxybenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, the inhibitory effects of 2,6-Dichloro-4-hydroxybenzoic acid on luminescent bacteria and germinating seeds of Lactuca sativa suggest that higher doses may lead to increased toxicity . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in various applications.

Metabolic Pathways

2,6-Dichloro-4-hydroxybenzoic acid is involved in several metabolic pathways. It interacts with enzymes such as nitrilase, which catalyzes the hydrolysis of benzonitrile analogues into substituted benzoic acids . This interaction affects metabolic flux and metabolite levels, leading to the accumulation of 2,6-Dichloro-4-hydroxybenzoic acid and other related compounds.

Transport and Distribution

The transport and distribution of 2,6-Dichloro-4-hydroxybenzoic acid within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can affect its overall activity and function .

Subcellular Localization

2,6-Dichloro-4-hydroxybenzoic acid’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that 2,6-Dichloro-4-hydroxybenzoic acid exerts its effects in the appropriate cellular context .

属性

IUPAC Name |

2,6-dichloro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOVLMLBLLKYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623683 | |

| Record name | 2,6-Dichloro-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4641-38-7 | |

| Record name | 2,6-Dichloro-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

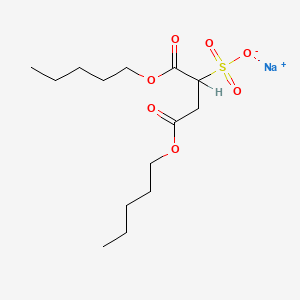

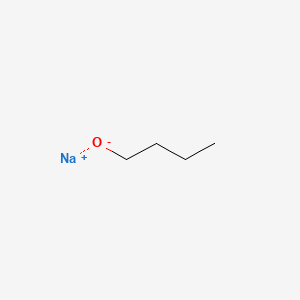

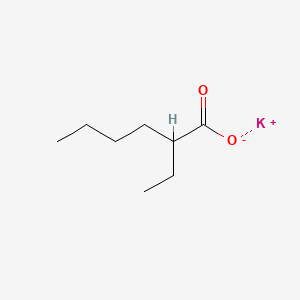

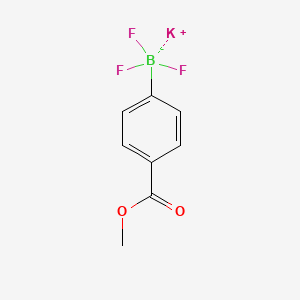

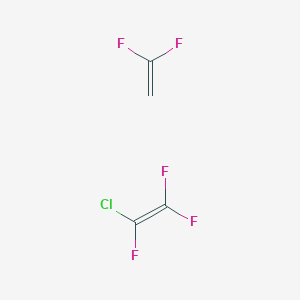

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

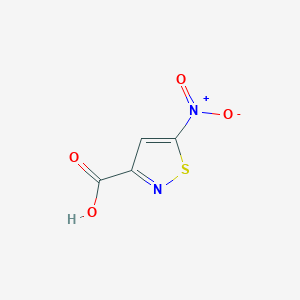

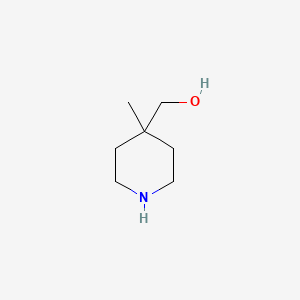

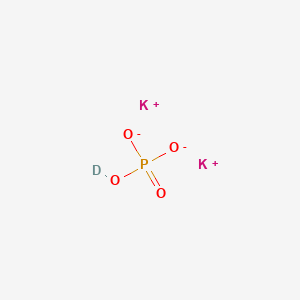

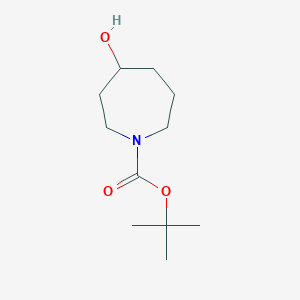

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。